1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone
Description
1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₉H₇BrFO₂ and a molecular weight of 259.07 g/mol. Its structure features a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position of the phenyl ring (Figure 1). These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(3-bromo-5-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZQLBRMQWDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-2-methoxyacetophenone using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including substitution, oxidation, and reduction, leading to the formation of more complex structures. This compound is particularly useful in synthesizing derivatives that exhibit enhanced biological activities .
-
Medicinal Chemistry
- The compound is explored for its potential therapeutic effects in drug development. Its structural features allow it to be modified into various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. For instance, compounds with similar structures have demonstrated antiviral, anticancer, and anti-inflammatory properties .
- Material Science
- Biological Research
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing novel derivatives of this compound revealed promising anticancer activities against human cancer cell lines. The synthesized compounds exhibited significant cytotoxic effects, suggesting their potential as lead candidates for further development in cancer therapy .
Case Study 2: Development of Anti-inflammatory Drugs
Research has shown that derivatives of this compound can inhibit inflammatory pathways effectively. In vitro assays demonstrated that certain modifications of this compound led to compounds with enhanced anti-inflammatory properties, indicating its utility in developing new therapeutic agents for inflammatory diseases .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone and related compounds:
Key Observations :
- Halogenation: Bromine and fluorine atoms enhance electrophilicity and binding to hydrophobic pockets in enzymes or receptors. The 3-bromo-5-fluoro combination in the target compound may improve target selectivity compared to mono-halogenated analogs .
- Methoxy vs.
- Chlorine Addition : The chlorine-substituted analog () exhibits higher molecular weight and lipophilicity, which may influence pharmacokinetic profiles .
Biological Activity
1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF O2, with a molecular weight of approximately 247.06 g/mol. The compound features a bromo and a fluoro substituent on the aromatic ring, which are known to influence its reactivity and biological interactions.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human leukemia cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens. Its structural features suggest it may interact with microbial enzymes or cell membranes, although specific mechanisms remain to be elucidated .
- Anti-inflammatory Properties : There is evidence to suggest that this compound may exhibit anti-inflammatory activity, potentially by inhibiting pro-inflammatory cytokines or signaling pathways involved in inflammation .
The precise mechanism of action for this compound is not fully understood. However, it is believed to interact with various biological targets depending on the larger molecular context in which it is utilized. Compounds with similar structures often engage in nucleophilic substitution reactions and can affect cellular signaling pathways related to cancer and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound exhibit IC50 values in the micromolar range against human cancer cell lines. For example, certain analogs showed IC50 values as low as 0.65 µM against MCF-7 cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with related compounds resulted in significant apoptosis induction in cancer cell lines. This was associated with increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Testing : In antimicrobial assays, the compound displayed effective inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent. Further studies are necessary to determine its efficacy in vivo .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone?
- Methodological Answer : A widely used approach involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative (e.g., 3-bromo-5-fluoro-2-methoxybenzene) in the presence of a Lewis acid catalyst like AlCl₃. For brominated analogs, Grignard or organolithium reagents can also be employed. For example, reacting 5-bromo-2-methoxybenzaldehyde with a fluorinated aryl lithium species (generated via n-BuLi activation) followed by quenching with acetylating agents yields the target compound . Purification typically involves column chromatography or recrystallization using ethyl acetate/hexane mixtures.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For instance, methoxy groups (~δ 3.8–4.0 ppm) and ketone carbonyls (~δ 200–210 ppm in ¹³C) are key indicators.
- GC-MS : Used to verify molecular ion peaks (e.g., m/z 260–265 for bromo-fluoro analogs) and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric consistency of Br, F, and O atoms.
- Melting Point : Sharp melting points (e.g., 97–99°C for related compounds) indicate purity .
Q. What are the optimal conditions for storing and handling this compound to prevent degradation?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to UV light due to bromine’s photosensitivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) can unambiguously determine bond lengths, angles, and substituent orientations. For example, in analogs like (2E)-3-(3-bromo-4-methoxyphenyl)propenones, SC-XRD confirmed the planarity of the ketone group and halogen positioning . High-resolution data (>1.0 Å) minimizes errors in electron density maps, critical for distinguishing fluorine from methoxy groups.
Q. What strategies are effective in addressing low yields during the Friedel-Crafts acylation step in its synthesis?
- Methodological Answer :
- Catalyst Optimization : Use freshly activated AlCl₃ or switch to FeCl₃ for less electron-rich arenes.
- Solvent Selection : Polar aprotic solvents like dichloromethane enhance electrophilicity.
- Temperature Control : Slow addition of acyl chloride at 0°C minimizes side reactions.
- Workup Adjustments : Quench with ice-water to precipitate Al(OH)₃, improving product isolation . For brominated analogs, yields improved from 26% to >70% via iterative solvent optimization .
Q. How does the electronic effect of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo and fluoro groups activate the ketone toward nucleophilic attack while deactivating the aromatic ring for electrophilic substitution. In Suzuki-Miyaura couplings, the bromine atom serves as a leaving group, with Pd catalysts (e.g., Pd(PPh₃)₄) facilitating coupling to boronic acids. Methoxy groups act as ortho/para-directors, but fluorine’s inductive effect reduces electron density, favoring meta-substitution in subsequent reactions. Computational studies (DFT) on analogs show that fluorine’s electronegativity increases the ketone’s electrophilicity by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
